molecular formula C8H17NO2 B6221493 2-[3-(dimethylamino)oxolan-3-yl]ethan-1-ol CAS No. 2758000-56-3

2-[3-(dimethylamino)oxolan-3-yl]ethan-1-ol

Cat. No.: B6221493
CAS No.: 2758000-56-3
M. Wt: 159.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(dimethylamino)oxolan-3-yl]ethan-1-ol is a chemical compound with a complex structure that includes a dimethylamino group and an oxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(dimethylamino)oxolan-3-yl]ethan-1-ol typically involves multiple steps, starting with the formation of the oxolan ring. One common method is the cyclization of a suitable diol precursor in the presence of a strong acid catalyst. The reaction conditions include maintaining a controlled temperature and using anhydrous solvents to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistency and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(dimethylamino)oxolan-3-yl]ethan-1-ol can undergo various chemical reactions, including:

  • Oxidation: : Converting the hydroxyl group to a carbonyl group.

  • Reduction: : Reducing any double or triple bonds present in the molecule.

  • Substitution: : Replacing one or more atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). The reactions are typically carried out under acidic or neutral conditions.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

  • Oxidation: : The major product is typically a ketone or aldehyde.

  • Reduction: : The major product is usually an alcohol or alkane.

  • Substitution: : The products vary widely depending on the specific substitution reaction and the reagents used.

Scientific Research Applications

2-[3-(dimethylamino)oxolan-3-yl]ethan-1-ol has several applications in scientific research:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biochemical studies.

  • Industry: : It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2-[3-(dimethylamino)oxolan-3-yl]ethan-1-ol exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2-[3-(dimethylamino)oxolan-3-yl]ethan-1-ol is similar to other compounds that contain oxolan rings and dimethylamino groups. Some similar compounds include:

  • 3-(Dimethylamino)propylamine: : This compound has a similar structure but lacks the oxolan ring.

  • 2-Propenal, 3-(dimethylamino): : This compound has a different ring structure but shares the dimethylamino group.

Properties

CAS No.

2758000-56-3

Molecular Formula

C8H17NO2

Molecular Weight

159.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.